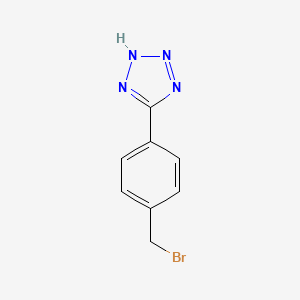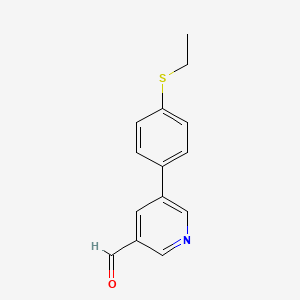
5-(4-(Ethylthio)phenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE is an organic compound with the molecular formula C14H13NOS It is a derivative of pyridine and contains an ethylthio group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Formation of the Ethylthio Group: The ethylthio group can be introduced to the phenyl ring through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the phenyl ring.
Coupling with Pyridine: The ethylthio-substituted phenyl ring is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the Carbaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound’s unique structure makes it suitable for use in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethylthio group can interact with the active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
5-(4-METHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE: Similar structure but with a methylthio group instead of an ethylthio group.
5-(4-FLUOROPHENYL)PYRIDINE-3-CARBALDEHYDE: Contains a fluorine atom on the phenyl ring instead of an ethylthio group.
5-(4-TRIFLUOROMETHYL)PHENYL]PYRIDINE-3-CARBALDEHYDE: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
The presence of the ethylthio group in 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific sulfur-related reactions. This makes it distinct from its analogs and useful in applications where these properties are advantageous.
特性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
5-(4-ethylsulfanylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-2-17-14-5-3-12(4-6-14)13-7-11(10-16)8-15-9-13/h3-10H,2H2,1H3 |
InChIキー |
GVIUGRNLIYMYMW-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


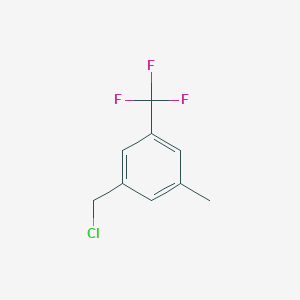
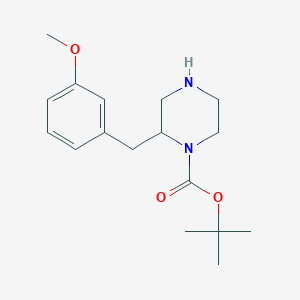
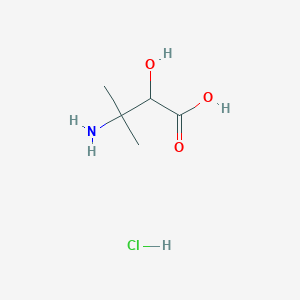
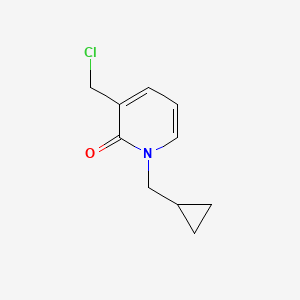
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
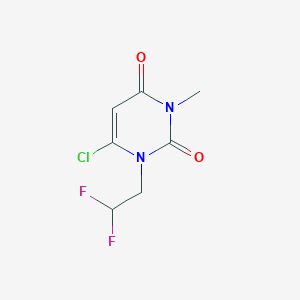
![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)
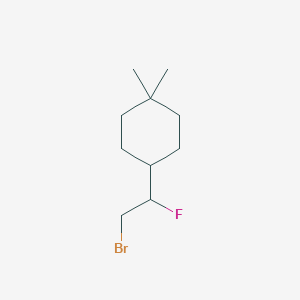
![1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
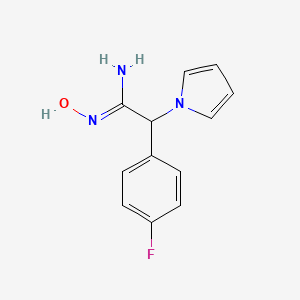
![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)

